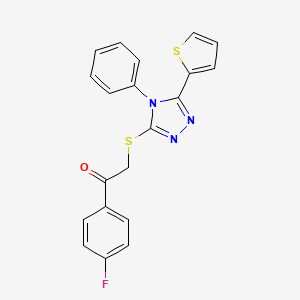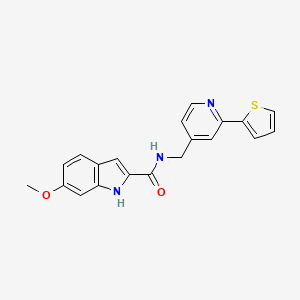
6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide, also known as THIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. THIQ is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Studies on related compounds often explore the synthesis of novel heterocyclic compounds and their biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated for their anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting the potential of these chemical frameworks in medicinal chemistry (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Compounds with thiophene carboxamide derivatives have been reported to exhibit antibacterial and antifungal activities. The structural arrangement and specific substituents play a crucial role in determining their biological efficacy. This suggests that research into compounds like 6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide could explore similar biological properties, underscoring the importance of structural modification in drug discovery (Vasu et al., 2005).
Photochemical Reactions and Molecular Interactions
The study of photochemical reactions and molecular interactions of pyridinecarboxamide derivatives in specific conditions reveals the complex behavior of these compounds under UV irradiation. Such investigations provide valuable insights into the photostability and photochemical pathways of heterocyclic compounds, which can be crucial for designing compounds with desired physical and chemical properties (Sugimori & Itoh, 1986).
Corrosion Inhibition
Research into the corrosion inhibition effect of spiropyrimidinethiones on mild steel highlights the potential application of related compounds in materials science. Such studies examine the interaction between chemical compounds and metal surfaces, aiming to improve the durability and lifespan of materials exposed to corrosive environments (Yadav et al., 2015).
Antioxidant and Cytotoxicity Properties
Investigations into the antioxidant and cytotoxicity properties of methoxytetrahydro-β-carbolines prepared via the Maillard reaction using food flavors and 5-methoxytryptamine suggest that these compounds could serve as potential antioxidants. Such studies are critical for understanding the balance between therapeutic efficacy and toxicity, contributing to the development of safer and more effective drugs (Goh et al., 2015).
Propiedades
IUPAC Name |
6-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-5-4-14-10-18(23-16(14)11-15)20(24)22-12-13-6-7-21-17(9-13)19-3-2-8-26-19/h2-11,23H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOYLLYMGQHIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)
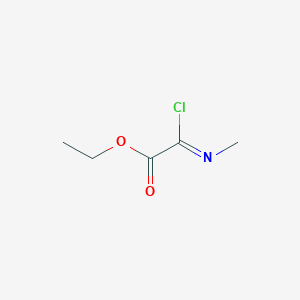
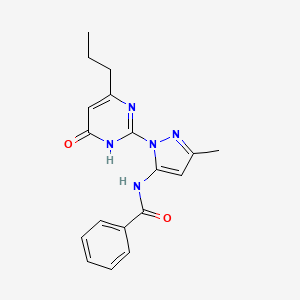
![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)
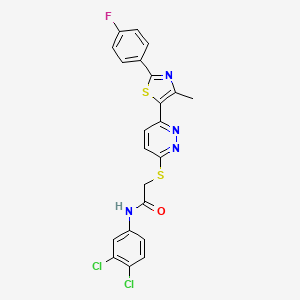
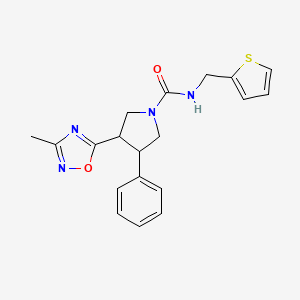
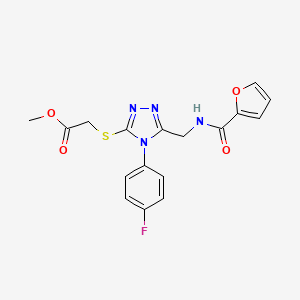
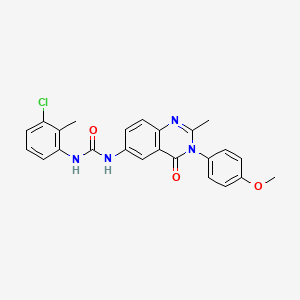
![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)
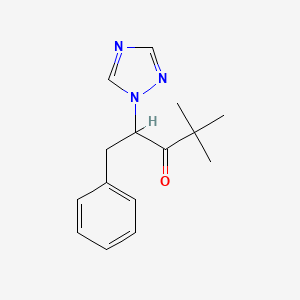
![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2977859.png)
